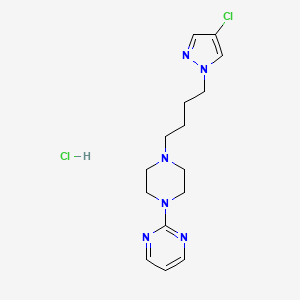

Lesopitron hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H22Cl2N6 |

|---|---|

Peso molecular |

357.3 g/mol |

Nombre IUPAC |

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;hydrochloride |

InChI |

InChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H |

Clave InChI |

CKDUBTXWOMBKQI-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Intricate Dance of Lesopitron Hydrochloride with 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron hydrochloride, a pyrimidinylpiperazine derivative, has been a subject of significant interest in neuropharmacology due to its selective and high-affinity interaction with the serotonin 1A (5-HT1A) receptor. As a key player in the modulation of serotonergic neurotransmission, the 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies. This technical guide provides an in-depth exploration of the mechanism of action of Lesopitron at the 5-HT1A receptor, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated molecular and experimental pathways.

Core Mechanism of Action: A High-Affinity Agonist at 5-HT1A Receptors

This compound exerts its pharmacological effects primarily by acting as a potent agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Located presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors function as autoreceptors. Activation of these autoreceptors by Lesopitron leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas such as the frontal cortex.[1][2] This action is believed to contribute significantly to its anxiolytic properties.

Postsynaptically, 5-HT1A receptors are widely distributed in various brain regions, including the hippocampus, septum, and cortex, where they are coupled to G-proteins and modulate neuronal excitability. Lesopitron's agonism at these postsynaptic receptors also plays a crucial role in its overall pharmacological profile.

The nature of Lesopitron's agonism has been characterized as both full and partial, depending on the experimental system. In in-vitro functional assays, such as the inhibition of forskolin-stimulated adenylyl cyclase, Lesopitron has demonstrated activity comparable to that of the endogenous ligand serotonin, suggesting it acts as a full agonist. However, some in-vivo studies have led to the suggestion that it may behave as a partial agonist.

Quantitative Pharmacological Profile

To facilitate a clear understanding of Lesopitron's interaction with the 5-HT1A receptor, the following table summarizes the key quantitative data from in vitro and in vivo studies.

| Parameter | Value | Assay Type | Tissue/System | Reference |

| Binding Affinity | ||||

| pKi | 7.35 | Radioligand Binding ([³H]8-OH-DPAT) | Rat Brain | (Haj-Dahmane et al., 1994) |

| Ki | ~44.7 nM | Radioligand Binding ([³H]8-OH-DPAT) | Rat Brain | Calculated from pKi |

| Ki | 104.8 ± 10.6 nM | Radioligand Binding ([³H]8-OH-DPAT) | Not Specified | (DrugBank) |

| Functional Potency | ||||

| IC50 (Adenylyl Cyclase Inhibition) | 125 nM | Forskolin-stimulated adenylyl cyclase | Rat Hippocampal Membranes | (Haj-Dahmane et al., 1994) |

| IC50 (Inhibition of Neuron Firing) | 120 nM | Electrophysiological recording | Rat Brainstem Slices | (Haj-Dahmane et al., 1994) |

| ID50 (Inhibition of Neuron Firing) | 35 µg/kg i.v. | In vivo electrophysiology | Anesthetized Rats | (Haj-Dahmane et al., 1994) |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT1A Receptor Signaling Pathway Activated by Lesopitron.

Caption: Experimental Workflow for Characterizing Lesopitron's 5-HT1A Activity.

Detailed Experimental Protocols

The characterization of Lesopitron's interaction with the 5-HT1A receptor involves a series of established in vitro and in vivo experimental protocols. Below are detailed methodologies representative of those used in the primary literature.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of Lesopitron for the 5-HT1A receptor.

Materials:

-

Receptor Source: Rat hippocampal membranes or cells expressing cloned 5-HT1A receptors.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a fixed concentration of [³H]8-OH-DPAT (typically near its Kd value) and varying concentrations of Lesopitron. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubation: Add the membrane preparation to each tube and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lesopitron concentration to generate a competition curve. The IC50 value (the concentration of Lesopitron that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional potency (IC50) of Lesopitron in inhibiting adenylyl cyclase activity.

Materials:

-

Receptor Source: Rat hippocampal membranes.

-

Reagents: Adenosine triphosphate (ATP), forskolin (an adenylyl cyclase activator), this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to support enzyme activity.

-

Instrumentation: Method for quantifying cyclic AMP (cAMP), such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Procedure:

-

Membrane Preparation: Prepare rat hippocampal membranes as described for the radioligand binding assay.

-

Assay Setup: In a series of tubes, add the membrane preparation, ATP, and a fixed concentration of forskolin to stimulate adenylyl cyclase. Add varying concentrations of Lesopitron to different tubes.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction, typically by heating or adding a stop solution.

-

cAMP Quantification: Measure the amount of cAMP produced in each tube using a suitable detection method.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Lesopitron concentration. The IC50 value is determined from the resulting dose-response curve.

In Vitro Electrophysiology (Inhibition of Neuronal Firing)

Objective: To assess the effect of Lesopitron on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Materials:

-

Tissue Preparation: Coronal brainstem slices from rats containing the dorsal raphe nucleus.

-

Recording Equipment: Extracellular single-unit recording setup, including microelectrodes, amplifier, and data acquisition system.

-

Solutions: Artificial cerebrospinal fluid (aCSF) for maintaining slice viability, and solutions of Lesopitron at various concentrations.

Procedure:

-

Slice Preparation: Prepare acute brainstem slices and maintain them in a recording chamber perfused with oxygenated aCSF.

-

Neuron Identification: Identify serotonergic neurons in the dorsal raphe based on their characteristic slow and regular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the spontaneous firing rate of a neuron for a stable baseline period.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of Lesopitron and record the change in firing rate.

-

Data Analysis: Quantify the inhibition of the firing rate as a percentage of the baseline rate. Construct a concentration-response curve by testing a range of Lesopitron concentrations to determine the IC50.

Conclusion

This compound is a potent and selective 5-HT1A receptor agonist. Its mechanism of action involves the activation of both presynaptic autoreceptors, leading to reduced serotonin release, and postsynaptic receptors, modulating neuronal activity in key brain regions associated with anxiety and mood. While in vitro studies suggest full agonistic activity at the level of adenylyl cyclase inhibition, its in vivo profile may be more characteristic of a partial agonist. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on 5-HT1A receptor-targeted therapeutics. Further investigation into its functional selectivity and downstream signaling pathways will continue to refine our understanding of this important pharmacological agent.

References

An In-depth Technical Guide to the Synthesis of Lesopitron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron, a selective 5-HT1A receptor agonist, has been a subject of interest for its potential anxiolytic properties. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of Lesopitron hydrochloride from readily available starting materials. Detailed experimental protocols for each key step, quantitative data on reaction yields, and characterization data for intermediates and the final product are presented. Furthermore, this document includes a visualization of the synthesis pathways and the relevant signaling cascade to facilitate a deeper understanding of its synthesis and mechanism of action.

Introduction

Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is a second-generation anxiolytic agent belonging to the azapirone class. Its pharmacological activity is primarily attributed to its high affinity and agonist activity at the serotonin 5-HT1A receptor. The synthesis of this compound involves the strategic assembly of its core structural components: the pyrimidine-piperazine moiety and the chloropyrazole-butyl fragment. This guide outlines two primary synthetic routes, detailing the necessary starting materials, intermediates, and reaction conditions.

Synthesis Pathways

Two principal pathways for the synthesis of Lesopitron have been established. Both routes utilize 2-(1-piperazinyl)pyrimidine and 4-chloropyrazole as key building blocks, differing in the sequence of their introduction and the nature of the butyl spacer precursor.

Pathway 1: Sequential N-Alkylation

This pathway involves the initial preparation of an N-alkylated pyrazole intermediate, which is subsequently coupled with the piperazine moiety.

Pathway 2: Spiro-intermediate Formation

This alternative route proceeds through the formation of a spirocyclic quaternary ammonium salt, which then undergoes nucleophilic ring-opening with the pyrazole.

Experimental Protocols

Starting Material Synthesis

Synthesis of 2-(1-Piperazinyl)pyrimidine

A mixture of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL) is heated to 50-65 °C. 2-Chloropyrimidine (18 mmol) is added in portions, and the reaction mixture is stirred at 60-65 °C for 1 hour. After cooling, the solid by-product, 1,4-bis(pyrimidin-2-yl)piperazine, is removed by filtration. The filtrate is extracted with chloroform, and the organic phase is dried and concentrated to yield 2-(1-piperazinyl)pyrimidine as a yellow oil.[1]

Synthesis of 4-Chloropyrazole

Pyrazole (0.5 mol) is suspended in water (100 ml). An aqueous solution of sodium hypochlorite (8.7% w/w, 0.5 mol) is added dropwise, maintaining the temperature below 30 °C. The reaction progress is monitored by HPLC. Upon completion, the product can be isolated by extraction.[2]

Pathway 1: Detailed Protocol

Step 1: Synthesis of 1-(4-bromobutyl)-4-chloro-1H-pyrazole

A detailed experimental protocol with specific reagents, conditions, and yield for this step is not sufficiently available in the reviewed literature to provide a comprehensive guide.

Step 2: Synthesis of Lesopitron

A detailed experimental protocol with specific reagents, conditions, and yield for the reaction of 1-(4-bromobutyl)-4-chloro-1H-pyrazole with 2-(1-piperazinyl)pyrimidine is not sufficiently available in the reviewed literature to provide a comprehensive guide.

Pathway 2: Detailed Protocol

Step 1: Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

A mixture of 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole), 1,4-dichlorobutane (23.8 g, 0.19 mole), sodium carbonate monohydrate (30.8 g, 0.25 mole), and potassium bromide (44.6 g, 0.375 mole) in 150 ml of isopropanol is refluxed for 8 hours. The hot reaction mixture is filtered, and the insolubles are washed with hot isopropanol. The combined filtrates are concentrated under reduced pressure, and the residue is triturated with acetone to provide the product.[3]

Step 2: Synthesis of Lesopitron

A detailed experimental protocol with specific reagents, conditions, and yield for the reaction of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide with 4-chloropyrazole is not sufficiently available in the reviewed literature to provide a comprehensive guide.

Final Step: Formation of this compound

While the conversion of the free base to the hydrochloride salt is a standard procedure, a specific, detailed protocol with quantitative yield for Lesopitron is not sufficiently available in the reviewed literature to provide a comprehensive guide.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Pathway | Yield (%) |

| Synthesis of 2-(1-Piperazinyl)pyrimidine | - | 88[1] |

| Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide | 2 | 50-90[3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shift data for this compound is not fully detailed in the reviewed literature. |

| ¹³C NMR | Specific chemical shift data for this compound is not fully detailed in the reviewed literature. |

| IR (KBr) | Specific absorption bands for this compound are not fully detailed in the reviewed literature. |

| Mass Spec. | Molecular Formula: C₁₅H₂₁ClN₆ Molar Mass: 320.82 g/mol [1] |

Mandatory Visualization

Caption: Synthetic pathways to this compound.

Caption: Lesopitron's mechanism of action via the 5-HT1A receptor signaling pathway.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols where available in the current literature. While the presented pathways offer viable methods for the laboratory-scale synthesis, further optimization and detailed characterization at each step would be beneficial for process development and scale-up. The provided diagrams offer a clear visual representation of both the chemical synthesis and the biological mechanism of action, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation is warranted to fill the existing gaps in the literature regarding detailed protocols and quantitative data for certain steps of the synthesis.

References

Chemical structure and properties of Lesopitron hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Lesopitron hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental context.

Chemical Structure and Identity

Lesopitron is a selective 5-HT1A receptor agonist that is structurally classified as an azapirone.[1][2] The hydrochloride salt, specifically Lesopitron dihydrochloride, is the form typically used in research and development.

| Identifier | Value |

| IUPAC Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride[3][4] |

| CAS Number | 132449-89-9 (dihydrochloride)[3][4]; 132449-46-8 (free base)[3][4] |

| Molecular Formula | C₁₅H₂₁ClN₆·2HCl (dihydrochloride)[5]; C₁₅H₂₁ClN₆ (free base)[6] |

| Molecular Weight | 393.74 g/mol (dihydrochloride)[3][4][5]; 320.82 g/mol (free base)[6] |

| SMILES String | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1.[H]Cl.[H]Cl[3][4] |

| Synonyms | E-4424[3][4] |

Physicochemical Properties

A summary of the known physicochemical properties of Lesopitron and its dihydrochloride salt is presented below.

| Property | Value |

| Melting Point | 194-197.5 °C (dihydrochloride) |

| Solubility | Soluble in DMSO.[3][4] Water solubility is predicted to be 1.25 mg/mL. |

| pKa (Strongest Basic) | 7.74 (Predicted) |

| Appearance | Solid powder[3][4] |

Pharmacological Profile

Lesopitron is a potent and selective 5-HT1A receptor agonist with demonstrated anxiolytic properties in preclinical models.[1][7]

Pharmacodynamics

Lesopitron acts as a full agonist at both presynaptic and postsynaptic 5-HT1A receptors.[7] Its high affinity for the 5-HT1A receptor has been quantified in various studies. It has negligible effects on alpha-adrenergic and dopaminergic receptors.[6][7]

| Parameter | Value | Species | Tissue |

| pKi | 7.35 | Rat | Brain[8][9] |

| IC₅₀ (Adenylate Cyclase) | 125 nM | Rat | Hippocampal membranes[8][9][10][11] |

| IC₅₀ (Neuronal Firing) | 120 nM | Rat | Brainstem slices[8][9][11] |

| ID₅₀ (Neuronal Firing) | 35 µg/kg i.v. | Rat | Chloral hydrate-anesthetized[8][9][11] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans.

| Parameter | Value | Species | Notes |

| Tₘₐₓ | 0.5 - 1 hour | Human | [6][12] |

| Half-life (t₁/₂) | 1.1 - 5.6 hours | Human | [6][12] |

| Bioavailability | ~10% | Rat | Suggests a significant first-pass effect.[6] |

| Metabolism | Hepatic | Human | The main metabolite is 5-hydroxylesopitron.[6][12] |

Mechanism of Action and Signaling Pathway

As a 5-HT1A receptor agonist, Lesopitron's mechanism of action involves the activation of this G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is central to its pharmacological effects.

References

- 1. Lesopitron [medbox.iiab.me]

- 2. Lesopitron - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medkoo.com [medkoo.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Lesopitron | C15H21ClN6 | CID 60813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Metabolism of Lesopitron Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Lesopitron hydrochloride, a selective 5-HT1A receptor agonist. The information is compiled from publicly available preclinical and clinical data, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Pharmacokinetic Profile

This compound exhibits rapid absorption and is subject to a significant first-pass metabolism, which influences its bioavailability. The pharmacokinetic parameters have been characterized in various species, including rats, dogs, and humans.

Absorption

Following oral administration, Lesopitron is rapidly absorbed. In human subjects, the time to reach maximum plasma concentration (Tmax) is typically observed between 0.5 and 1 hour.[1][2] Studies in rats have also demonstrated rapid and efficient absorption from the gastrointestinal tract.[3]

Distribution

Preclinical studies in rats indicate that Lesopitron is widely distributed throughout the body. The highest concentrations of the drug and its metabolites are found in the liver and kidneys. Notably, the concentration of Lesopitron in the brain has been observed to be comparable to its plasma concentration.[3]

Metabolism

Lesopitron undergoes extensive hepatic metabolism.[1] The primary metabolic pathways involve hydroxylation and N-dealkylation. The major metabolite identified is 5-hydroxylesopitron.[1][2] Another significant metabolite, resulting from the cleavage of the butylpiperazine side chain, is 1-(2-pyrimidinyl)-piperazine (PmP).[3] In dogs, plasma concentrations of PmP have been reported to be higher than those of the parent drug and 5-hydroxylesopitron.[3]

Excretion

The primary route of elimination for Lesopitron and its metabolites is through the feces via biliary excretion.[3] In studies involving radiolabeled Lesopitron, the cumulative excretion in rats was approximately 99% of the administered dose within 7 days, with the majority recovered in the feces. In dogs, the cumulative excretion was about 75% of the dose over the same period, also predominantly in the feces.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for Lesopitron in different species. It is important to note that comprehensive, dose-escalation data is limited in the public domain.

Table 1: Pharmacokinetic Parameters of Lesopitron in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.5 - 1 hour | [1][2] |

| t½ (Elimination Half-life) | 1.1 - 5.6 hours | [2] |

Table 2: Pharmacokinetic Parameters of Lesopitron in Animal Models

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Intravenous | t½ (Elimination Half-life) | 100 minutes | [3] |

| Rat | Oral | Absolute Bioavailability | ~10% | [1][3] |

| Dog | Intravenous | t½ (Elimination Half-life) | 100 minutes | [3] |

Metabolic Pathway of Lesopitron

The metabolism of Lesopitron primarily occurs in the liver and involves two main transformations: hydroxylation of the pyrimidine ring and N-dealkylation of the piperazine side chain.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not extensively available in the public literature. However, based on the nature of the reported studies, a general methodology can be outlined.

In Vivo Pharmacokinetic Study in Rodents (Generalized Protocol)

This protocol describes a general workflow for conducting a pharmacokinetic study of a pyrimidine derivative like Lesopitron in rats.

-

Animal Model: Male Wistar rats are typically used. Animals are housed in controlled environmental conditions with a standard diet and water ad libitum.

-

Drug Administration: this compound is administered orally (e.g., by gavage) or intravenously (e.g., via the tail vein). A vehicle control group is also included.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are typically collected from the jugular vein or via cardiac puncture at the termination of the study.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Lesopitron and its major metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.

References

- 1. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Lesopitron hydrochloride as a selective serotonin 5-HT1A receptor agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lesopitron hydrochloride is a selective and potent agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class.[1] Developed for the potential treatment of generalized anxiety disorder (GAD), it has been the subject of preclinical and clinical investigation.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, receptor binding profile, functional activity, and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the dihydrochloride salt of Lesopitron.[3]

| Property | Value | Reference |

| Chemical Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride | [2] |

| Molecular Formula | C₁₅H₂₁ClN₆·2HCl | [3] |

| Molecular Weight | 393.74 g/mol | [3] |

| CAS Number | 132449-89-9 | [2] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 194-197.5 °C | [4] |

| Synonyms | E-4424 | [2] |

Mechanism of Action: Selective 5-HT1A Receptor Agonism

Lesopitron exerts its pharmacological effects primarily through its high affinity and agonist activity at the serotonin 5-HT1A receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.[6]

The 5-HT1A receptors are located both presynaptically, on the soma and dendrites of serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.[6]

-

Presynaptic Autoreceptors: Activation of these receptors by Lesopitron leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas.[6][7]

-

Postsynaptic Receptors: At postsynaptic sites, Lesopitron directly stimulates 5-HT1A receptors, mimicking the effect of serotonin and leading to hyperpolarization and reduced neuronal excitability.[6][8]

The anxiolytic effects of Lesopitron are believed to be mediated by its actions at both pre- and postsynaptic 5-HT1A receptors.

Signaling Pathway

The binding of Lesopitron to the 5-HT1A receptor triggers the dissociation of the associated heterotrimeric G-protein (Gi/o). The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.

Quantitative Data

Table 1: In-Vitro Binding Affinity and Functional Potency

| Parameter | Value | Species | Tissue/System | Radioligand | Reference |

| pKi | 7.35 | Rat | Brain | [³H]8-OH-DPAT | [5] |

| Ki | 104.8 ± 10.6 nM | Rat | Brain | [³H]8-OH-DPAT | [9] |

| IC₅₀ (Adenylate Cyclase) | 125 nM | Rat | Hippocampal Membranes | - | [5] |

| IC₅₀ (Neuronal Firing) | 120 nM | Rat | Brainstem Slices | - | [5] |

Table 2: In-Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species | Model/Condition | Route | Reference |

| ID₅₀ (Neuronal Firing) | 35 µg/kg | Rat | Chloral hydrate-anesthetized | i.v. | [5] |

| Anxiolytic Dose | 30 µg/kg | Rat | Brain microdialysis | i.p. | [7] |

| Tmax | 0.5 - 1 hour | Human | Generalized Anxiety Disorder | Oral | [10] |

| Elimination Half-life | 1.1 - 5.6 hours | Human | Generalized Anxiety Disorder | Oral | [10] |

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of Lesopitron for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Lesopitron for the 5-HT1A receptor.

Materials:

-

Rat brain tissue (hippocampus or cortex)

-

[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) as the radioligand

-

This compound

-

Serotonin (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4) containing MgSO₄ (5 mM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of Lesopitron. For non-specific binding, use a high concentration of unlabeled serotonin.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lesopitron concentration. Determine the IC₅₀ value (the concentration of Lesopitron that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Activity Assay

This functional assay measures the ability of Lesopitron to inhibit the production of cAMP, a downstream effect of 5-HT1A receptor activation.

Objective: To determine the functional potency (IC₅₀) of Lesopitron as a 5-HT1A receptor agonist.

Materials:

-

Rat hippocampal membranes

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

ATP (substrate for adenylyl cyclase)

-

Tris-HCl buffer (pH 7.4)

-

Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit)

Procedure:

-

Membrane Preparation: Prepare rat hippocampal membranes as described in the radioligand binding assay protocol.

-

Assay Reaction: In reaction tubes, combine the membrane preparation, ATP, and varying concentrations of Lesopitron.

-

Stimulation: Add a fixed concentration of forskolin to all tubes to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 30°C) for a defined period to allow for cAMP production.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by heating).

-

cAMP Quantification: Measure the amount of cAMP produced in each tube using a suitable method, such as an enzyme immunoassay.

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the Lesopitron concentration. The concentration of Lesopitron that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is the IC₅₀.

In-Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in-vivo effects of a drug.

Objective: To measure the effect of Lesopitron on extracellular serotonin levels in the rat frontal cortex.

Materials:

-

Male Wistar rats

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the frontal cortex. Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

-

Drug Administration: Administer Lesopitron to the rat (e.g., via intraperitoneal injection).

-

Post-Dose Sample Collection: Continue collecting dialysate samples to measure changes in serotonin levels following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentration of serotonin and its metabolites.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot the data over time to visualize the effect of Lesopitron.

Safety and Toxicology

Preclinical studies have indicated that Lesopitron has a low acute toxicity profile.[11] It does not appear to potentiate the effects of alcohol or barbiturates.[11] In clinical trials with patients suffering from generalized anxiety disorder, the most commonly reported adverse events were headache, dizziness, and nausea.[10] A maximum tolerated dose in GAD patients was established at 50 mg twice daily.[10]

Clinical Development

This compound underwent Phase II clinical trials for the treatment of generalized anxiety disorder.[11] One study compared its efficacy and safety to both placebo and lorazepam.[5] While the overall study results were equivocal, a subgroup analysis of patients with a history of recurrent anxiety suggested beneficial effects for both Lesopitron and lorazepam.[5] However, the development of Lesopitron appears to have been discontinued.[1]

Conclusion

This compound is a well-characterized selective 5-HT1A receptor agonist with demonstrated in-vitro and in-vivo activity consistent with an anxiolytic profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of neuroscience and drug development. While its clinical development was halted, the study of Lesopitron has contributed to the understanding of the role of the 5-HT1A receptor in anxiety and the broader pharmacology of the azapirone class of compounds.

References

- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 5. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 6. criver.com [criver.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Lesopitron Hydrochloride to Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron hydrochloride is an anxiolytic agent that has been identified as a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to serotonin receptors, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience and psychopharmacology.

Data Presentation: In Vitro Binding Affinity of this compound

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. While comprehensive screening data across all serotonin receptor subtypes is not extensively published, the available data underscores its specificity for the 5-HT1A subtype with negligible interaction with other receptor families, such as adrenergic and dopaminergic receptors[1].

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | pKᵢ | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain | 104.8 ± 10.6 | 7.35 | [2] |

Note: The pKᵢ value was derived from the reported Kᵢ value. Further studies would be beneficial to establish a complete binding profile of Lesopitron across the full panel of serotonin receptor subtypes.

Experimental Protocols

The determination of in vitro binding affinity of this compound is primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Competition Binding Assay for 5-HT₁ₐ Receptor

This protocol outlines the steps to determine the binding affinity (Kᵢ) of a test compound like this compound by measuring its ability to displace a specific radioligand from the 5-HT₁ₐ receptor.

1. Materials and Reagents:

-

Receptor Source: Rat brain tissue homogenate (e.g., hippocampus or cortex) or cell lines expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT₁ₐ receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₁ₐ ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

-

Incubation Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Dissect the desired brain region (e.g., hippocampus) on ice.

-

Homogenize the tissue in ice-cold incubation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh ice-cold incubation buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of incubation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Binding Assay Procedure:

-

Set up assay tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane homogenate, [³H]8-OH-DPAT (at a concentration near its Kₔ), and incubation buffer.

-

Non-specific Binding: Add membrane homogenate, [³H]8-OH-DPAT, and a high concentration of the non-labeled 5-HT₁ₐ ligand.

-

Competitive Binding: Add membrane homogenate, [³H]8-OH-DPAT, and varying concentrations of this compound.

-

Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competition experiment, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

Signaling Pathway of the 5-HT₁ₐ Receptor

Lesopitron, as a 5-HT₁ₐ receptor agonist, initiates a signaling cascade characteristic of this G-protein coupled receptor (GPCR). The 5-HT₁ₐ receptor is coupled to inhibitory G-proteins (Gαi/o).

References

Lesopitron Hydrochloride: An In-Depth Technical Guide on its Effects on Monoaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron hydrochloride is a selective full agonist for the serotonin 1A (5-HT1A) receptor, investigated for its anxiolytic properties. This technical guide provides a comprehensive overview of its mechanism of action and its effects on monoaminergic systems. Through a detailed examination of its receptor binding profile, functional activity, and in vivo effects on neurotransmitter levels, this document elucidates the selectivity of lesopitron for the 5-HT1A receptor with negligible interaction with dopaminergic and adrenergic systems. This high selectivity distinguishes it from other anxiolytic agents and underscores its targeted therapeutic potential.

Introduction

This compound is a non-benzodiazepine anxiolytic agent that exerts its pharmacological effects primarily through the modulation of the serotonergic system. As a selective 5-HT1A receptor full agonist, it has been a subject of interest for its potential to treat anxiety disorders with a favorable side-effect profile compared to less selective anxiolytics. This guide delves into the core pharmacology of lesopitron, focusing on its interaction with monoaminergic systems, which include serotonin, dopamine, and norepinephrine pathways. Understanding the precise mechanism of action and receptor selectivity is paramount for drug development professionals and researchers in the field of neuroscience and psychopharmacology.

Receptor Binding Affinity

The selectivity of a pharmacological agent is a critical determinant of its therapeutic efficacy and side-effect profile. Radioligand binding assays have been employed to determine the affinity of lesopitron for various monoaminergic receptors and transporters. The data consistently demonstrate a high affinity and selectivity for the 5-HT1A receptor.

Table 1: Receptor and Transporter Binding Affinities of this compound

| Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Serotonin 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Brain | 104.8 ± 10.6 | [1] |

| Serotonin Transporter (SERT) | [³H]paroxetine | Not Specified | No significant binding | [1] |

| Dopamine D2 Receptor | Not Specified | Not Specified | Negligible affinity reported | [2] |

| Alpha-1 Adrenergic Receptor | Not Specified | Not Specified | Negligible affinity reported | [2] |

| Norepinephrine Transporter (NET) | Not Specified | Not Specified | Negligible affinity reported | [2] |

| Dopamine Transporter (DAT) | Not Specified | Not Specified | Negligible affinity reported | [2] |

Functional Activity

The functional consequence of lesopitron's binding to the 5-HT1A receptor has been assessed through various in vitro and in vivo functional assays. These studies confirm its role as a full agonist at this receptor.

Adenylate Cyclase Activity

As a Gαi/o-coupled receptor, activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lesopitron has been shown to inhibit forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT1A receptor agonism.

Table 2: Functional Activity of this compound

| Assay | Effect | Potency (IC₅₀) | Reference |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase | Agonist | 125 nM |

Electrophysiological Effects

Electrophysiological studies on serotonergic neurons in the dorsal raphe nucleus (DRN), where 5-HT1A autoreceptors are densely expressed, have demonstrated that lesopitron inhibits the firing rate of these neurons. This action is consistent with its agonist activity at presynaptic 5-HT1A autoreceptors, which leads to a reduction in serotonin release in projection areas.

In Vivo Effects on Monoamine Levels

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. Studies utilizing this technique have provided direct evidence of lesopitron's impact on the serotonergic system and its lack of significant effect on the dopaminergic system.

Table 3: In Vivo Effects of this compound on Monoamine Levels

| Brain Region | Neurotransmitter/Metabolite | Dose | Effect (% of Basal Level) | Reference |

| Rat Frontal Cortex | Serotonin (5-HT) | 30 µg/kg, i.p. | ↓ 45% | [2] |

| Rat Frontal Cortex | 5-HIAA | 30 µg/kg, i.p. | No significant effect | [2] |

| Rat Frontal Cortex | DOPAC | 30 µg/kg, i.p. | No significant effect | [2] |

| Rat Frontal Cortex | HVA | 30 µg/kg, i.p. | No significant effect | [2] |

These findings highlight that lesopitron, at anxiolytic-relevant doses, selectively reduces serotonin release without altering dopamine turnover, a profile that distinguishes it from compounds like buspirone which can increase dopamine metabolites.[2]

Signaling Pathways

The activation of the 5-HT1A receptor by lesopitron initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase. However, the Gβγ subunit can also activate other downstream effectors.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines the determination of the binding affinity (Kᵢ) of lesopitron for the 5-HT1A receptor.

References

The Structural Nuances of Azapirones: A Technical Guide to Lesopitron Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationships between Lesopitron hydrochloride and other prominent members of the azapirone class of psychotropic agents. Azapirones, characterized by their selective affinity for the serotonin 5-HT1A receptor, represent a significant departure from traditional anxiolytics and antidepressants. This document elucidates the core structural motifs of azapirones, details their synthesis, and presents a comparative analysis of their receptor binding affinities. Furthermore, it provides detailed experimental protocols for key assays used to characterize these compounds and utilizes visualizations to illustrate their signaling pathways and structural distinctions.

Introduction to Azapirones

Azapirones are a class of drugs primarily targeting the serotonin 5-HT1A receptor, with anxiolytic, and in some cases, antidepressant properties.[1][2] Unlike benzodiazepines, they do not exert their effects through the GABAA receptor, resulting in a more favorable side-effect profile, lacking significant sedation, cognitive impairment, and potential for dependence.[2] The archetypal azapirone, buspirone, was initially synthesized as an antipsychotic but was later found to be an effective anxiolytic.[3] This discovery paved the way for the development of other azapirones, including gepirone, ipsapirone, and tandospirone, each with unique pharmacological profiles.[4] Lesopitron, a selective 5-HT1A full agonist, represents a further refinement within this class, offering a distinct mechanism of action compared to the partial agonism of its predecessors.

Structural Framework of Azapirones

The chemical architecture of azapirones is characterized by a common pharmacophore: an arylpiperazine moiety linked by a butyl chain to a terminal nitrogen-containing heterocyclic system.[5] Variations in this terminal ring system and the aryl group on the piperazine ring are key determinants of their receptor affinity and intrinsic activity.

The Azaspirodecanedione Core and its Variations

Many early azapirones, such as buspirone, feature an azaspirodecanedione terminal group.[5] However, this is not a universal characteristic of the class. Other members, like gepirone and ipsapirone, possess different heterocyclic structures. Lesopitron deviates significantly from the spirocyclic structure, incorporating a pyrazole ring.

Synthesis of this compound and Other Azapirones

The synthesis of azapirones generally involves the coupling of the appropriate arylpiperazine with a functionalized butyl chain attached to the terminal heterocyclic system.

Synthesis of this compound:

Lesopitron (V) can be synthesized via two primary routes[6]:

-

Route 1: 4-chloropyrazole (I) is reacted with 1,4-dibromobutane (II) to form 1-(4-bromobutyl)-4-chloropyrazole (III). This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine (IV) in the presence of potassium carbonate in DMF to yield Lesopitron (V). The free base is then treated with hydrochloric acid in isopropyl alcohol to form the dihydrochloride salt.[6]

-

Route 2: 2-(1-Piperazinyl)pyrimidine (IV) is reacted with 1,4-dibromobutane (II) to form the quaternary salt 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (VI). This salt then reacts with 4-chloropyrazole (I) in DMF with potassium carbonate to produce the Lesopitron free base.[6]

A common intermediate in the synthesis of many azapirones, including buspirone, is 2-(piperazin-1-yl)pyrimidine.[7] The synthesis of this intermediate has been optimized to improve yield and purity while reducing costs.[7]

Comparative Receptor Binding Affinity

The pharmacological differences among azapirones are largely attributable to their varying affinities for different neurotransmitter receptors. While their primary target is the 5-HT1A receptor, their interactions with other receptors, such as dopamine D2 and α1-adrenergic receptors, contribute to their overall clinical profile.[5]

| Compound | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | α1-Adrenergic (Ki, nM) |

| Lesopitron | ~4.47[8] | No significant affinity[9] | No significant affinity |

| Buspirone | ~10-30[10] | 1700[10] | Moderate Affinity |

| Gepirone | ~10-30[10] | >1000 | Low Affinity |

| Ipsapirone | 10-30 | >1000 | Low Affinity |

| Tandospirone | 27 ± 5[11] | 240[10] | 1300[11] |

Table 1: Comparative Receptor Binding Affinities of Selected Azapirones. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from multiple sources.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for two key experiments used to characterize azapirones.

5-HT1A Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat brain hippocampus or raphe area, rich in 5-HT1A receptors.[12]

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.[12]

-

Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Non-specific binding control: 10 µM 5-hydroxytryptamine (serotonin).

-

Test compounds: this compound and other azapirones at varying concentrations.

Procedure:

-

Membrane Preparation: Homogenize the dissected brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.[12]

-

Incubation: In assay tubes, combine the membrane preparation, [3H]8-OH-DPAT (typically at a concentration near its Kd), and either buffer, the non-specific binding control, or the test compound at various concentrations.

-

Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin, a direct activator of the enzyme.[13][14] This is a downstream measure of 5-HT1A receptor activation, which is coupled to the inhibitory G-protein (Gi/o).

Materials:

-

Tissue Preparation: Rat hippocampal membranes.[13]

-

Activator: Forskolin.[13]

-

Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation, and Mg2+.

-

Test compounds: this compound and other azapirones at varying concentrations.

-

cAMP quantification kit: (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

-

Membrane Preparation: Prepare rat hippocampal membranes as described in the radioligand binding assay protocol.

-

Pre-incubation: Pre-incubate the membranes with the test compound at various concentrations.

-

Stimulation: Initiate the reaction by adding the assay buffer containing forskolin to the membrane-compound mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, typically by boiling or adding a stop solution.

-

cAMP Measurement: Centrifuge the samples to pellet the membranes and measure the cAMP concentration in the supernatant using a suitable quantification kit.

-

Data Analysis: Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by the test compound. Calculate the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

Signaling Pathways and Functional Implications

The primary mechanism of action of azapirones is through their interaction with 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase via an inhibitory G-protein (Gi/o).[15] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

The key distinction between Lesopitron and other azapirones like buspirone lies in their intrinsic activity at the 5-HT1A receptor. Lesopitron is a full agonist, meaning it can elicit the maximum possible response from the receptor, similar to the endogenous ligand serotonin.[5] In contrast, buspirone, gepirone, and tandospirone are partial agonists, producing a submaximal response even at saturating concentrations.[10] This difference in efficacy may have significant clinical implications, with full agonists potentially offering greater therapeutic effects in certain conditions.

Furthermore, the selectivity of Lesopitron for the 5-HT1A receptor, with negligible affinity for dopamine D2 and adrenergic receptors, distinguishes it from buspirone, which exhibits some activity at these sites.[9] This enhanced selectivity may contribute to a more favorable side-effect profile for Lesopitron.

Conclusion

This compound represents a distinct entity within the azapirone class, characterized by its unique chemical structure, selective and high-affinity binding to the 5-HT1A receptor, and its nature as a full agonist. The structural variations among azapirones, from the spirocyclic core of buspirone to the pyrazole moiety of Lesopitron, underscore the subtle molecular modifications that can lead to significant differences in pharmacological activity. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the rational design and development of novel and improved therapeutics for anxiety and depressive disorders. This guide provides a foundational resource for researchers in this field, offering a comparative framework and detailed methodologies to facilitate further investigation into this important class of drugs.

References

- 1. Azapirones for generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azapirones versus placebo for panic disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azapirone - Wikipedia [en.wikipedia.org]

- 6. Lesopitron dihydrochloride, E-4424-药物合成数据库 [drugfuture.com]

- 7. A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. The efficacy, safety, and adverse events of azapirones in anxiety disorders: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: 5-HT1A Receptor Binding Assay Using Lesopitron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for anxiety, depression, and other central nervous system disorders. Activation of the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal excitability. Lesopitron is a full and selective agonist for the 5-HT1A receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lesopitron hydrochloride for the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which collectively hyperpolarize the neuron and reduce its excitability.

Caption: 5-HT1A Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding and functional parameters for Lesopitron at the 5-HT1A receptor, as determined by radioligand binding and functional assays.

| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |

| Lesopitron | pKi | 7.35 | Rat Brain | [3H]8-OH-DPAT | [1] |

| Ki | 44.7 nM | Rat Brain | [3H]8-OH-DPAT | Calculated from pKi | |

| IC50 | 125 nM | Rat Hippocampal Membranes | N/A (Functional Assay) | [1] |

Note: The Ki value was calculated from the pKi using the formula Ki = 10^(-pKi). The IC50 value is from a functional assay measuring the inhibition of forskolin-stimulated adenylate cyclase activity.

Experimental Protocol: 5-HT1A Competition Binding Assay

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) as the radioligand and cell membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

Materials and Reagents

-

Receptor Source: Rat hippocampal membranes or commercially available membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor (e.g., from PerkinElmer, Millipore).

-

Radioligand: [3H]8-OH-DPAT (Specific Activity: >100 Ci/mmol, available from PerkinElmer, American Radiolabeled Chemicals).

-

Competing Ligand: this compound (available from various chemical suppliers).

-

Non-specific Binding Control: 5-HT (Serotonin) hydrochloride or WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 at 25°C.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: (e.g., Betaplate Scint, PerkinElmer).

-

Equipment:

-

96-well microplates.

-

Pipettes.

-

Homogenizer (for tissue preparation).

-

Centrifuge.

-

Incubator (30°C).

-

Cell harvester with GF/C or GF/B glass fiber filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Liquid scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the 5-HT1A receptor binding assay.

Detailed Methodology

1. Preparation of Rat Hippocampal Membranes (if not using commercial membranes): a. Euthanize rats according to approved institutional animal care guidelines. b. Dissect hippocampi on ice and homogenize in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2] c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2] d. Transfer the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2] e. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step. f. Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant. g. Determine the protein concentration using a standard protein assay. h. Aliquot and store at -80°C until use.

2. Preparation of Ligand Solutions: a. This compound Stock: Prepare a 10 mM stock solution in DMSO. Further dilute serially in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration in the assay should be kept below 0.5% to avoid interference. b. [3H]8-OH-DPAT Working Solution: Dilute the radioligand in assay buffer to a final concentration of approximately 1 nM. This concentration is close to the reported Kd values for the 5-HT1A receptor and is suitable for competition assays. c. Non-specific Binding Control: Prepare a solution of 5-HT or WAY-100635 in assay buffer at a final concentration of 10 µM.

3. Assay Procedure (in a 96-well plate): a. The final assay volume is typically 250 µL.[2] b. Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT working solution, and 150 µL of membrane suspension (typically 50-100 µg of protein). c. Non-specific Binding (NSB) wells: Add 50 µL of the non-specific binding control (10 µM 5-HT), 50 µL of [3H]8-OH-DPAT working solution, and 150 µL of membrane suspension. d. Competition wells: Add 50 µL of each this compound dilution, 50 µL of [3H]8-OH-DPAT working solution, and 150 µL of membrane suspension. e. Gently agitate the plate and incubate for 60 minutes at 30°C.[2]

4. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[2] b. Wash the filters four times with 3 mL of ice-cold wash buffer.[2] c. Dry the filters for 30-60 minutes at 50°C.[2] d. Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

-

Determine the IC50 Value:

-

Plot the percentage of specific binding against the logarithm of the Lesopitron concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of Lesopitron that inhibits 50% of the specific binding of [3H]8-OH-DPAT (the IC50 value).

-

-

Calculate the Inhibitory Constant (Ki):

-

Use the Cheng-Prusoff equation to convert the IC50 value to a Ki value, which represents the binding affinity of the competing ligand.

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([3H]8-OH-DPAT).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor. A typical Kd for [3H]8-OH-DPAT at 5-HT1A receptors is in the low nanomolar range (e.g., 1-5 nM).

-

-

-

Conclusion

This protocol provides a robust framework for characterizing the binding of this compound to the 5-HT1A receptor. Accurate determination of binding affinities is a critical step in the drug discovery process, enabling the quantitative comparison of compound potency and selectivity. The provided methodologies and data presentation formats are intended to facilitate reproducible and high-quality research in the field of neuropharmacology.

References

In Vivo Experimental Design for Testing Lesopitron Hydrochloride in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy and pharmacological profile of Lesopitron hydrochloride in rat models. This compound is a selective 5-HT1A receptor agonist, and these protocols are designed to assess its anxiolytic-like, antidepressant-like, and potential motor side effects.

Introduction to this compound

Lesopitron is a selective full agonist of the 5-HT1A receptor.[1] Its mechanism of action involves both presynaptic and postsynaptic 5-HT1A receptors. Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces the firing of serotonergic neurons, leading to decreased serotonin release in projection areas like the frontal cortex.[2][3] Postsynaptic 5-HT1A receptor activation in regions such as the hippocampus and cortex is also believed to contribute to its therapeutic effects.[4][5] Preclinical studies have demonstrated its potent anxiolytic-like effects in rodents.[5]

Pharmacokinetics and Dosing in Rats

Understanding the pharmacokinetic profile of Lesopitron in rats is crucial for appropriate experimental design.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~10% | [6][7] |

| Elimination Half-Life (i.v.) | ~100 minutes | [6][7] |

| Anxiolytic Dose (i.p.) | 30 µg/kg | [2][3][8] |

| ID50 (i.v.) for inhibition of serotonergic neuron firing | 35 µg/kg | [9] |

Formulation: For intraperitoneal (i.p.) or intravenous (i.v.) administration, this compound should be dissolved in a sterile vehicle such as 0.9% saline. The solution should be freshly prepared on the day of the experiment.

Signaling Pathway of this compound

Lesopitron, as a 5-HT1A receptor agonist, primarily signals through the Gαi/o protein subunit. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.

Caption: 5-HT1A receptor signaling pathway activated by Lesopitron.

Experimental Workflow

A typical experimental workflow for evaluating this compound in rats is outlined below. This workflow ensures a systematic evaluation from basic characterization to more complex behavioral assessments.

Caption: General experimental workflow for in vivo testing.

Detailed Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) Test for Anxiolytic-like Activity

Objective: To assess the anxiolytic-like effects of this compound in rats. The EPM test is based on the natural aversion of rodents to open and elevated spaces.[10][11]

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor). For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.

-

Video camera and tracking software.

-

This compound solution.

-

Vehicle control (e.g., 0.9% saline).

-

Male Wistar or Sprague-Dawley rats (250-300g).

Procedure:

-

Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 10, 30, 100 µg/kg, i.p.) or vehicle to different groups of rats 30 minutes before testing.

-

Testing:

-

Place a rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera.

-

-

Data Analysis:

-

Using the tracking software, measure the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

-

Data Presentation:

| Treatment Group | Dose (µg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle | - | ||

| Lesopitron HCl | 10 | ||

| Lesopitron HCl | 30 | ||

| Lesopitron HCl | 100 | ||

| Positive Control (e.g., Diazepam) | (Specify dose) |

Protocol 2: Social Interaction Test for Anxiolytic-like Activity

Objective: To evaluate the anxiolytic-like effects of this compound by measuring social behavior in rats. Anxiolytic compounds typically increase social interaction time.[6]

Materials:

-

Open-field arena (e.g., 60 x 60 x 30 cm).

-

Video camera and scoring software.

-

This compound solution.

-

Vehicle control.

-

Pairs of weight-matched, unfamiliar male rats.

Procedure:

-

Habituation: Acclimate rats to the testing room for at least 1 hour. The test is typically conducted under bright illumination to induce a mild state of anxiety.

-

Drug Administration: Administer this compound or vehicle to both rats in a pair 30 minutes before the test.

-

Testing:

-

Place a pair of unfamiliar rats in the center of the open-field arena.

-

Record their behavior for 10 minutes.

-

-

Data Analysis:

-

Manually or with software, score the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other).

-

An increase in the duration of social interaction suggests an anxiolytic effect.

-

Data Presentation:

| Treatment Group | Dose (µg/kg, i.p.) | Total Social Interaction Time (s) (Mean ± SEM) |

| Vehicle | - | |

| Lesopitron HCl | 10 | |

| Lesopitron HCl | 30 | |

| Lesopitron HCl | 100 | |

| Positive Control (e.g., Diazepam) | (Specify dose) |

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To assess the potential antidepressant-like effects of this compound. The FST is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[2][4][5] Antidepressant drugs increase the latency to immobility and decrease the total duration of immobility.

Materials:

-

Glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video camera.

-

This compound solution.

-

Vehicle control.

-

Male rats.

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat in the cylinder for 15 minutes.

-

Remove the rat, dry it with a towel, and return it to its home cage. This session is to induce a state of behavioral despair.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle 60, 30, and 5 minutes before the test (three injections).

-

Place the rat in the swim cylinder for 5 minutes.

-

Record the session.

-

-

Data Analysis:

-

Score the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Data Presentation:

| Treatment Group | Dose (µg/kg, i.p.) | Immobility Duration (s) (Mean ± SEM) |